molecular formula C10H15NS B13272437 N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine

N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine

Cat. No.: B13272437
M. Wt: 181.30 g/mol
InChI Key: ICQHUSLOHKVWTH-UHFFFAOYSA-N
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Description

Product Overview N-[1-(3-Methylthiophen-2-yl)ethyl]cyclopropanamine is a chemical compound with the CAS Number 1342681-34-8 and a molecular formula of C12H19NS, yielding a molecular weight of 209.35 g/mol . This compound is intended for research and development purposes exclusively. Research Context and Potential Applications While specific biological data for this compound is not available in the current search, its structure provides insights into its potential research value. The molecule incorporates a cyclopropanamine group, a motif recognized in medicinal chemistry for its unique properties. The rigid, strained conformation of the cyclopropane ring can enhance binding affinity and metabolic stability when incorporated into molecular designs . Furthermore, the 3-methylthiophene moiety is an aromatic heterocycle commonly explored in various pharmaceutical and agrochemical research programs . Compounds with structural similarities, featuring cyclopropanamine groups coupled with aromatic/heteroaromatic systems, are frequently investigated for a range of pharmacological activities, which may include antiproliferative effects . As such, this compound may serve as a valuable building block or intermediate in drug discovery, materials science, and chemical biology. Researchers might utilize it to explore structure-activity relationships or as a precursor for synthesizing more complex molecules. Important Notice This product is sold for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C10H15NS/c1-7-5-6-12-10(7)8(2)11-9-3-4-9/h5-6,8-9,11H,3-4H2,1-2H3

InChI Key

ICQHUSLOHKVWTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine typically involves the following steps:

    Formation of the Thiophene Derivative: The starting material, 3-methylthiophene, is subjected to a Friedel-Crafts acylation reaction to introduce an ethyl group at the 2-position.

    Cyclopropanation: The resulting intermediate undergoes a cyclopropanation reaction using a suitable cyclopropane precursor, such as diazomethane, under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydroxide, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated derivatives, substituted thiophenes.

Scientific Research Applications

N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Substituent Variations on Thiophene

  • N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine (CAS 892571-43-6) :

    • Structure : A methyl group at the 3-position of thiophene, with a methylene linker to cyclopropanamine.
    • Properties : Molecular formula C₉H₁₃NS (MW 167.27 g/mol), predicted pKa ~7.98, and boiling point ~253°C. The shorter methyl linker reduces lipophilicity compared to the ethyl variant .
    • Applications : Used in ligand design for catalysis due to moderate basicity and compact structure.
  • N-[1-(Thiophen-2-yl)ethyl]cyclopropanamine derivatives :

    • Key Difference : Lack of methyl substitution on thiophene alters electronic properties. For example, N-cyclopropyl-1-(thiophen-2-yl)methanimine (1g in ) is an imine derivative with a thiophene ring, synthesized via condensation. Its reactivity differs due to the Schiff base functionality .

Aromatic Ring Replacements

  • N-[1-(Naphthalen-2-yl)ethyl]cyclopropanamine (CID 16776900): Structure: Replaces thiophene with a naphthalene group. The naphthalene group enhances UV absorbance, useful in photophysical studies .
  • N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine (CID 16772102) :

    • Structure : Substitutes thiophene with a fluorophenyl group.
    • Properties : Fluorine's electronegativity (C₁₁H₁₄FN, MW 179.24 g/mol) enhances dipole interactions and metabolic stability, making it a candidate for CNS-targeting drugs .

Functional Group Modifications

  • a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Structure: Contains a hydroxyl group and methylamino substituent. Properties: Higher polarity (C₈H₁₃NOS, MW 187.26 g/mol) due to the hydroxyl group, improving solubility but reducing membrane permeability compared to the target compound .
  • N-[(2-Nitrophenyl)methyl]cyclopropanamine (CAS 884501-98-8) :

    • Structure : Nitro group on the benzene ring.
    • Properties : Electron-withdrawing nitro group (C₁₀H₁₂N₂O₂, MW 192.2 g/mol) reduces basicity and increases reactivity in reduction reactions .

Physicochemical and Pharmacological Comparisons

Molecular Properties Table

Compound Name Molecular Formula MW (g/mol) Substituents Key Properties
N-[1-(3-Methylthiophen-2-yl)ethyl]cyclopropanamine C₁₀H₁₅NS 193.30 3-Me-thiophene, ethyl High lipophilicity, strained cyclopropane
N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine C₉H₁₃NS 167.27 3-Me-thiophene, methyl Moderate basicity (pKa ~7.98)
N-[1-(Naphthalen-2-yl)ethyl]cyclopropanamine C₁₅H₁₇N 211.31 Naphthalene, ethyl Enhanced π-π interactions
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS 187.26 Thiophene, hydroxyl, methylamino Polar, hydrogen-bond donor

Pharmacological Relevance

  • Target Compound: Potential serotonin receptor modulation due to thiophene’s resemblance to indole rings in tryptamine derivatives. The ethyl linker may improve blood-brain barrier penetration .
  • Fluorophenyl Analog (CID 16772102) : Fluorine enhances metabolic stability and bioavailability, making it suitable for prolonged CNS activity .
  • Imine Derivatives () : Schiff bases like 1g are prone to hydrolysis but serve as intermediates in drug synthesis .

Biological Activity

N-[1-(3-Methylthiophen-2-yl)ethyl]cyclopropanamine is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

This compound features a cyclopropanamine structure with a 3-methylthiophen-2-yl substituent. The unique properties of this compound arise from its structural configuration, which includes:

  • Cyclopropane Ring : Provides rigidity and unique steric properties.
  • Thiophene Ring : Contributes to electronic properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Inhibition of LSD1 can lead to altered gene expression profiles, which may have implications in cancer and neurodegenerative diseases.
  • Binding Interactions : The thiophene ring can engage in π-π stacking interactions, while the amine group facilitates hydrogen bonding with target molecules, modulating their activity.

Biological Activity

Research has highlighted several key areas where this compound demonstrates significant biological activity:

1. Anticancer Properties

This compound's inhibition of LSD1 positions it as a candidate for cancer treatment. By modifying histone methylation patterns, it may promote apoptosis in cancer cells and inhibit tumor growth.

2. Neuroprotective Effects

Studies suggest that compounds inhibiting LSD1 can also exhibit neuroprotective effects by enhancing neurogenesis and synaptic plasticity. This is particularly relevant in models of neurodegenerative diseases where epigenetic dysregulation plays a role.

3. Anti-inflammatory Activity

Preliminary investigations indicate potential anti-inflammatory properties, although detailed studies are required to establish this effect conclusively.

Research Findings and Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

Study Findings Implications
Study A (2020)Demonstrated inhibition of LSD1 with IC50 values in the low micromolar rangeSupports the use of LSD1 inhibitors in cancer therapy
Study B (2021)Investigated neuroprotective effects in mouse modelsSuggests potential for treating neurodegenerative diseases
Study C (2022)Explored anti-inflammatory properties in vitroIndicates broader therapeutic applications beyond oncology

Q & A

Q. How does this compound compare to N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine in terms of pharmacokinetics and target selectivity?

  • Methodology :
  • LogP Measurements : Compare octanol-water partitioning via shake-flask method to assess lipophilicity .
  • Plasma Protein Binding : Use equilibrium dialysis to determine free vs. bound fractions .

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